molecular formula C13H14N4O3 B2782587 N-cyclopentyl-5-(2-oxo-1,2-dihydro-3-pyridinyl)-1,2,4-oxadiazole-3-carboxamide CAS No. 1574612-25-1

N-cyclopentyl-5-(2-oxo-1,2-dihydro-3-pyridinyl)-1,2,4-oxadiazole-3-carboxamide

Cat. No. B2782587
CAS RN: 1574612-25-1
M. Wt: 274.28
InChI Key: OTYQAKPCPBIHBU-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-(2-oxo-1,2-dihydro-3-pyridinyl)-1,2,4-oxadiazole-3-carboxamide, commonly known as CP-690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases that plays a critical role in the immune system. CP-690,550 has been shown to have promising therapeutic potential in a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Versatile Scaffold in Medicinal Chemistry

N-cyclopentyl-5-(2-oxo-1,2-dihydro-3-pyridinyl)-1,2,4-oxadiazole-3-carboxamide is part of the 1,3,4-oxadiazole family, which serves as a versatile scaffold in medicinal chemistry. These compounds have shown diverse biological activities, including the potential for inhibiting acetyl- and butyrylcholinesterase, enzymes targeted for treating conditions like dementias and myasthenia gravis. The synthesis of these compounds involves a two-step process starting from hydrazides, followed by cyclization to form the oxadiazole ring, showcasing the chemical versatility and potential for modification of this scaffold Pflégr et al., 2022.

Novel Synthesis Methods

Research has also focused on developing new methods for synthesizing oxadiazole derivatives, including N-cyclopentyl-5-(2-oxo-1,2-dihydro-3-pyridinyl)-1,2,4-oxadiazole-3-carboxamide, to improve efficiency and yields. One such method involves cyclization of N-(aryl)-1,2-hydrazinedicarboxamides mediated by tosylchloride/pyridine in ethanol, demonstrating a straightforward and general approach to producing these compounds with high yields Brahmayya et al., 2016.

Pharmacological Potential

The pharmacological significance of the 1,3,4-oxadiazole ring, integral to N-cyclopentyl-5-(2-oxo-1,2-dihydro-3-pyridinyl)-1,2,4-oxadiazole-3-carboxamide, extends to various medicinal applications. These compounds have been evaluated for a wide range of activities, highlighting the importance of the oxadiazole core as a bioisostere for carboxylic acid and carboxamide groups in drug design Aggarwal et al., 2020.

Potential in Antimycobacterial Activity

Moreover, oxadiazole derivatives have shown promise in antimycobacterial activity, a crucial area of research given the global challenge of tuberculosis. The ability of these compounds to act as carboxylic acid isosteres has been explored in the context of synthesizing substitutes for pyrazinoic and nicotinic acids, demonstrating their potential utility in developing new antimicrobial agents Gezginci et al., 1998.

Advanced Synthetic Routes

Exploring advanced synthetic routes for 1,3,4-oxadiazoles, including the compound , is essential for expanding their pharmacological applications. Techniques such as cyclodehydration and oxidative cyclization reactions have been highlighted for their efficacy in constructing the oxadiazole core, offering diverse pathways for synthesizing these biologically active heterocycles Review, 2020.

properties

IUPAC Name

N-cyclopentyl-5-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-11-9(6-3-7-14-11)13-16-10(17-20-13)12(19)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYQAKPCPBIHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NOC(=N2)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-5-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide

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